methyl (2S,4R)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate
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Overview
Description
Methyl (2S,4R)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate is a chiral oxazolidine derivative This compound is notable for its unique structure, which includes a tert-butyl group, a formyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,4R)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate typically involves the reaction of a suitable oxazolidine precursor with tert-butyl and formylating agents. One common method involves the use of a chiral auxiliary to control the stereochemistry of the product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out at low temperatures to maintain the integrity of the chiral centers .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4R)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve the use of strong bases or acids to facilitate the replacement of the tert-butyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol .
Scientific Research Applications
Methyl (2S,4R)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s chiral nature makes it useful in the study of enzyme-substrate interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of methyl (2S,4R)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate involves its interaction with specific molecular targets. The compound’s chiral centers allow it to bind selectively to certain enzymes or receptors, influencing their activity. This selective binding can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-methylglutamate: Another chiral compound with similar stereochemistry but different functional groups.
Methylgriselimycin: Contains multiple (2S,4R)-4-methylproline moieties and is used in anti-tuberculosis research.
Uniqueness
Methyl (2S,4R)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate is unique due to its specific combination of functional groups and chiral centers. This combination allows for selective interactions with biological targets, making it a valuable tool in both research and industrial applications .
Properties
IUPAC Name |
methyl (2S,4R)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)9-11(6-12)7(5-15-9)8(13)14-4/h6-7,9H,5H2,1-4H3/t7-,9+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOGQSHIYFHDEM-APPZFPTMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1N(C(CO1)C(=O)OC)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1N([C@H](CO1)C(=O)OC)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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